5,6-Diphenyl-morpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
5,6-diphenylmorpholin-3-one |
InChI |
InChI=1S/C16H15NO2/c18-14-11-19-16(13-9-5-2-6-10-13)15(17-14)12-7-3-1-4-8-12/h1-10,15-16H,11H2,(H,17,18) |
InChI Key |
UIMBPSRHBSCBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Pathways in 5,6 Diphenyl Morpholin 3 One Synthesis and Transformation
Mechanistic Investigations of Cyclization Processes
The formation of the morpholinone ring system is often achieved through cyclization reactions. Understanding the mechanisms of these processes is key to controlling the stereochemistry and substitution patterns of the final products.
Elucidation of Formal [4+2] Heteroannulation Mechanisms
A prominent pathway for the synthesis of morpholinones involves a formal [4+2] heteroannulation reaction. nih.gov This process brings together two components to form the six-membered heterocyclic ring. In a notable example, the reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols proceeds through a domino sequence initiated by this cycloaddition. nih.govacs.org This reaction is catalyzed by a chiral phosphoric acid, which plays a crucial role in the enantioselective synthesis of C3-substituted morpholinones. nih.govresearchgate.net
Mechanistic studies, including those utilizing zinc chloride catalysis, have further illuminated this pathway. nih.govd-nb.info These investigations reveal that the reaction proceeds via a direct formal [4+2] heteroannulation, which regioselectively delivers specific α-iminium/imine hemiacetal intermediates. nih.gov This is a departure from previously reported mechanisms for similar transformations. nih.gov The table below summarizes key findings from these mechanistic studies.
| Catalyst | Reactants | Key Intermediate | Subsequent Step | Ref |
| Chiral Phosphoric Acid | Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | Cyclic α-iminium hemiacetal | 1,2-aryl/alkyl shift | nih.gov |
| Zinc Chloride | 2,3-diketoester, amino alcohol | Cyclic α-iminium hemiacetal | 1,2-ester shift | nih.govd-nb.info |
Role of Iminium/Imine Hemiacetals as Intermediates
The formation of iminium or imine hemiacetals is a critical step in the cyclization process leading to morpholinones. nih.govnih.gov These intermediates are generated from the initial condensation of the amine and carbonyl components. nih.gov In the chiral phosphoric acid-catalyzed reaction, a cyclic α-iminium hemiacetal is formed following the [4+2] heteroannulation. nih.govacs.org This intermediate is then poised for a subsequent rearrangement.
In a zinc chloride-catalyzed system, the reaction between a 2,3-diketoester and an amino alcohol also proceeds through a cyclic α-iminium hemiacetal intermediate. nih.govd-nb.info Interestingly, under certain conditions, a unique α-imine hemiacetal intermediate has been isolated, providing direct evidence for this mechanistic pathway. nih.gov This intermediate's formation involves the condensation of the primary amine with the carbonyl group linked to a phenyl group, a regioselectivity that differs from other reported examples. nih.gov
Zwitterionic Intermediates in Cycloaddition Pathways
While one-step concerted mechanisms are common in cycloaddition reactions, the possibility of stepwise pathways involving zwitterionic intermediates has been a subject of investigation, particularly when polar interactions are significant. nih.gov In the context of [3+2] cycloadditions involving nitrones, zwitterionic intermediates have been identified as key stages in certain reactions. nih.gov The formation of these intermediates is often favored by polar interactions between the reacting molecules, the presence of substituents that can stabilize ionic centers, and polar reaction environments. nih.gov
In the synthesis of morpholin-3-ones from the reaction of amino alcohols with dimethyl acetylenedicarboxylate, a proposed mechanism involves the formation of a zwitterionic intermediate. thieme-connect.de This intermediate arises from the addition of the amino group to the alkyne, followed by a second Michael addition of the hydroxyl group. thieme-connect.de However, computational studies on some [3+2] cycloaddition reactions have indicated that despite polar intermolecular interactions, the reactions may still proceed through a one-step mechanism, and attempts to locate stable zwitterionic intermediates on the reaction path have been unsuccessful. nih.gov The potential for zwitterionic intermediates in palladium-catalyzed cycloaddition reactions to form various heterocyclic structures has also been explored. nus.edu.sg
Analysis of Rearrangement Mechanisms
Following the initial cyclization, rearrangement reactions often play a pivotal role in establishing the final, stable morpholinone structure. These rearrangements can be highly stereospecific and are crucial for accessing structurally diverse products.
Aza-Benzilic Ester Rearrangement Analogues
A significant rearrangement observed in morpholinone synthesis is an analogue of the aza-benzilic ester rearrangement. nih.gov This process is a key step in the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. nih.govresearchgate.net The reaction is formally considered an unprecedented asymmetric aza-benzilic ester rearrangement. nih.gov The mechanism involves the 1,2-aryl/alkyl shift of the initially formed cyclic α-iminium hemiacetals. nih.gov This rearrangement is distinct from the classic benzilic acid rearrangement and provides a powerful tool for the construction of chiral morpholinone scaffolds. nih.govwikipedia.org
Intramolecular 1,2-Shifts and their Stereochemical Implications
Intramolecular 1,2-shifts are a fundamental class of rearrangement reactions where a substituent moves from one atom to an adjacent one. wikipedia.org In the context of morpholinone synthesis, these shifts are critical for the formation of the final product from the hemiacetal intermediates. nih.gov The 1,2-aryl/alkyl shift in the aza-benzilic ester rearrangement analogue is a prime example. nih.gov
Mechanistic Aspects of Elimination Reactions from Morpholinone Scaffolds
Elimination reactions are fundamental transformations in organic synthesis, often utilized to introduce unsaturation into a molecule. tmv.ac.inmasterorganicchemistry.com In the context of morpholinone scaffolds, elimination reactions can lead to the formation of valuable unsaturated derivatives. These reactions can proceed through various mechanistic pathways, including E1, E2, and E1cB, depending on the substrate structure, base, and reaction conditions. tmv.ac.inmgscience.ac.in
The stereochemistry of the leaving groups is a critical factor, with anti-periplanar arrangements generally favored in E2 reactions. mgscience.ac.in Base-induced eliminations are common, and the strength of the base can significantly influence the reaction pathway. mgscience.ac.in For instance, the elimination of a hydroxyl group from a 5-hydroxymorpholinone can be catalyzed by acid to yield a 5,6-didehydro-morpholin-3-one. researchgate.net Similarly, base-induced elimination from 5-iodomethylmorpholinones can produce 5-methyl-2H-1,4-oxazin-3(4H)-ones. researchgate.net
A notable example involves the palladium-catalyzed γ-C(sp³)–H acetoxylation of morpholinones. Mechanistic studies, including stoichiometric reactions and computational analysis, suggest a pathway involving a mono-amino palladium(II) complex. rsc.org This complex undergoes C–H activation, followed by oxidation to a palladium(IV) intermediate. The final C–O bond formation is proposed to occur through a dissociative ionization/SN2-type reductive elimination sequence. rsc.org
Table 1: Factors Influencing Elimination Reaction Mechanisms in Morpholinone Scaffolds
| Factor | Influence on Mechanism | Example |
| Substrate Structure | Steric hindrance around the α- and β-carbons can favor elimination over substitution. tmv.ac.in The nature of the leaving group is also critical. | A bulky substituent on the morpholinone ring might favor an E2 pathway. |
| Base Strength and Concentration | Strong bases tend to promote E2 and E1cB mechanisms, while weaker bases might favor E1. mgscience.ac.in | Use of sodium ethoxide often leads to E2 elimination. |
| Solvent | Polar aprotic solvents can favor E2, while polar protic solvents can favor E1 by stabilizing the carbocation intermediate. | |
| Temperature | Higher temperatures generally favor elimination reactions over substitution reactions. masterorganicchemistry.com | Heating a reaction mixture can increase the yield of the elimination product. |
Radical Addition Pathways to Morpholin-3-one (B89469) Precursors
Radical additions represent a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the synthesis of morpholin-3-one precursors, radical pathways can offer alternative and complementary strategies to traditional polar reactions. escholarship.org The regioselectivity of radical addition to unsaturated precursors, such as allenes, is influenced by factors like the nature of the radical, the substitution pattern of the allene (B1206475), and the reaction conditions. nih.gov
The general mechanism of a radical addition involves initiation, propagation, and termination steps. For instance, the addition of a radical to an alkene precursor of a morpholinone would initiate a chain reaction. The regiochemical outcome is often governed by the stability of the resulting radical intermediate. nih.gov
Recent advancements have explored the generation of N-centered radicals for subsequent addition reactions. For example, N-aziridinyl radicals can be generated via reductive photoactivation of N-pyridinium aziridines. acs.org These electrophilic radicals can then be trapped by olefins to form new C-N bonds, a strategy that could be adapted for the synthesis of functionalized morpholinones. acs.org
Photoredox catalysis has also emerged as a versatile method for radical generation and addition to imine derivatives, which can be precursors to morpholinones. mdpi.com For example, the photoredox-catalyzed addition of iodofluorinated compounds to nitrones proceeds via radical intermediates to form hydroxylamines. mdpi.com
Table 2: Key Aspects of Radical Addition in Morpholin-3-one Precursor Synthesis
| Aspect | Description | Relevance to Morpholinone Synthesis |
| Radical Generation | Radicals can be generated through various methods, including thermal or photochemical homolysis, and redox processes. escholarship.orgnih.gov | AIBN is a common thermal initiator. Photoredox catalysts like iridium complexes can generate radicals under mild conditions. mdpi.com |
| Regioselectivity | The addition of a radical to an unsymmetrical alkene or allene can lead to different regioisomers. The outcome is determined by the stability of the intermediate radical. nih.gov | Addition to a vinyl ether precursor could lead to either the α- or β-adduct, depending on the substituents. |
| Stereoselectivity | The stereochemical outcome of a radical addition can be influenced by the structure of the substrate and the reaction conditions. | Chiral auxiliaries or catalysts can be employed to achieve enantioselective radical additions. |
| Radical Trapping | The intermediate radical can be trapped by various reagents to introduce different functionalities. | Trapping with oxygen can lead to hydroperoxides or alcohols after reduction. |
Computational Probing of Transition States and Activation Barriers
Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the detailed study of transition states and the calculation of activation barriers. mit.edu Methods like Density Functional Theory (DFT) are powerful tools for elucidating the structures of reactants, intermediates, transition states, and products. aiche.orgresearchgate.net
For reactions involving morpholinone scaffolds, computational studies can help to:
Validate proposed mechanisms: By comparing calculated energy profiles with experimental observations, researchers can confirm or refute a proposed mechanistic pathway. rsc.orgaiche.org
Predict reactivity and selectivity: The calculation of activation barriers for different possible pathways can predict the major product of a reaction. researchgate.net
Understand the role of catalysts: Computational models can illuminate how a catalyst interacts with the substrate and lowers the activation energy of a reaction.
For example, in the palladium-catalyzed γ-C(sp³)–H acetoxylation of morpholinones, DFT calculations supported a two-step dissociative pathway for C–O bond formation over a direct reductive elimination. rsc.org These calculations can provide detailed geometric information about the transition state, such as bond lengths and angles, which are inaccessible through experimental means alone. aiche.org
The development of new computational models, including those incorporating machine learning, is making the prediction of transition state structures faster and more accurate. mit.edu These advancements will undoubtedly accelerate the understanding and design of new synthetic routes toward complex molecules like 5,6-diphenyl-morpholin-3-one.
Table 3: Application of Computational Methods in Studying Morpholinone Reactions
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, optimization of geometries of stationary points (reactants, products, intermediates, transition states). aiche.orgresearchgate.net | Activation energies, reaction enthalpies, geometries of transition states. |
| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. umich.edu | Theoretical prediction of reaction kinetics. |
| Molecular Dynamics (MD) | Simulation of the time evolution of a system of molecules to study dynamic effects and conformational sampling. | Understanding solvent effects and conformational flexibility of the morpholinone ring. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the reactive part of a large system with high-level quantum mechanics and the rest with computationally less expensive molecular mechanics. | Studying enzymatic reactions or reactions in complex environments involving the morpholinone scaffold. |
Advanced Structural Analysis and Spectroscopic Characterization of 5,6 Diphenyl Morpholin 3 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹H NMR spectrum of 5,6-Diphenyl-morpholin-3-one would be expected to show distinct signals for the protons of the two phenyl groups and the morpholinone core. The aromatic protons would typically appear in the downfield region (approx. 7.0-8.0 ppm). The protons on the morpholine (B109124) ring (at C2, C5, and C6) would have chemical shifts influenced by their proximity to the oxygen, nitrogen, and carbonyl group.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon (C3) of the lactam would be expected at a significant downfield shift (typically 165-175 ppm). The carbons of the phenyl groups would appear in the aromatic region (approx. 120-140 ppm), while the sp³ hybridized carbons of the morpholine ring (C2, C5, C6) would be found further upfield.
No specific, experimentally verified chemical shift data for this compound could be located in the searched literature.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. orgsyn.org For this compound, COSY would reveal correlations between the vicinal protons on the morpholine ring, helping to establish the connectivity within the heterocyclic core.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. hmdb.ca This is a powerful tool for assigning which proton signal corresponds to which carbon atom in the C-H bonds of the molecule. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). hmdb.ca This is crucial for identifying quaternary carbons (like the carbonyl C3 and the phenyl-substituted carbons) and for piecing together the molecular fragments identified by COSY and HSQC. sigmaaldrich.com For instance, correlations from the protons on C2 and C5 to the carbonyl carbon at C3 would confirm the lactam structure.
Stereochemical Assignments based on NMR Data
The relative stereochemistry of the two chiral centers at C5 and C6 can be determined using NMR data, primarily through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constant between the protons at C5 and C6 is dependent on the dihedral angle between them, which differs for the cis and trans isomers. harvard.eduhmdb.ca
NOESY (Nuclear Overhauser Effect Spectroscopy), a 2D NMR technique, can detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. hmdb.ca An NOE correlation between the protons on C5 and C6 would suggest they are on the same face of the ring (cis configuration), while the absence of this correlation would support a trans assignment. Such methods are routinely used to establish the relative configuration of chiral centers in cyclic systems. illinois.eduspectroscopyonline.com
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, prominent peak corresponding to the carbonyl (C=O) stretching vibration of the lactam (amide) group would be anticipated, typically in the region of 1650-1690 cm⁻¹. Other expected signals include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic ring protons (around 2850-3000 cm⁻¹), C=C stretching from the phenyl groups (approx. 1450-1600 cm⁻¹), and C-O and C-N stretching vibrations at lower wavenumbers.
No experimentally recorded FTIR spectrum for this compound was found in the available literature or spectral databases. researchgate.net
Raman Spectroscopy, including Enantioselective Raman Spectroscopy for Chiral Discrimination
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show vibrations for the key functional groups. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often produce strong Raman signals.
For chiral molecules like this compound, specialized techniques such as enantioselective Raman spectroscopy could potentially be used. This advanced technique can distinguish between enantiomers by exploiting their differential interaction with polarized light, offering a method for chiral discrimination without the need for chiral separating agents. While this technique has been demonstrated for the isomeric compound 5,6-diphenyl-morpholin-2-one, its application to the 3-one isomer has not been reported.
No specific Raman spectral data for this compound is currently available in published research.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the characterization of morpholinone derivatives, providing definitive information on molecular weight and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its exact mass. For this compound, HRMS analysis would be used to confirm its chemical formula, C₁₆H₁₅NO₂. The experimentally measured mass is compared against the theoretically calculated mass, and a match within a narrow tolerance (typically < 5 ppm) validates the proposed structure. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅NO₂ |
| Theoretical Exact Mass (Monoisotopic) | 253.1103 u |
| Expected HRMS Ion (ESI+) | [M+H]⁺ |
| Expected m/z of [M+H]⁺ | 254.1176 |
This table presents the calculated theoretical values used for HRMS verification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used during the synthesis of morpholinone compounds to monitor reaction progress, assess the purity of the final product, and identify byproducts. The liquid chromatography stage separates the target compound, such as this compound, from starting materials and impurities. The eluent is then introduced into the mass spectrometer, which provides molecular weight information for each separated component. This method is particularly valuable for analyzing complex mixtures and can be adapted to separate stereoisomers, such as the cis and trans diastereomers of this compound, which may exhibit different retention times.
Fragmentation Pattern Characterization
The fragmentation pattern of a molecule in a mass spectrometer provides a structural fingerprint. While a specific, published spectrum for this compound is not detailed in the provided sources, the fragmentation can be predicted based on general principles of mass spectrometry. libretexts.orglibguides.com Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion (M⁺˙ at m/z 253) would undergo characteristic cleavages.
Key fragmentation pathways often involve the weakest bonds and the formation of stable ions or neutral losses. libguides.com For ethers and carbonyl compounds, alpha-cleavage is a common route. libretexts.org The presence of heteroatoms with non-bonding electrons can influence the fragmentation process. libguides.com
Predicted Fragmentation of this compound:
| Proposed Fragment (m/z) | Possible Structure/Origin |
| 194 | Loss of benzaldehyde (B42025) (C₇H₆O) from a rearranged molecular ion |
| 180 | Cleavage between C5-C6, forming a stilbene (B7821643) radical cation (C₁₄H₁₂⁺˙) |
| 149 | Cleavage of the morpholinone ring |
| 105 | Benzoyl cation ([C₆H₅CO]⁺), a common fragment for benzoyl-containing structures |
| 77 | Phenyl cation ([C₆H₅]⁺) from loss of CO from the benzoyl cation |
This table outlines potential fragmentation pathways based on the compound's structure and general mass spectrometry principles.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and its arrangement in the solid state.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
The definitive three-dimensional structure of molecules like 5,6-diphenylmorpholin-3-one can be established through single-crystal X-ray diffraction analysis. electronicsandbooks.com This powerful technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of atomic coordinates, providing exact bond lengths, bond angles, and torsional angles within the molecule.
For this compound, this analysis is critical for unambiguously determining the relative stereochemistry of the two phenyl substituents at the C5 and C6 positions, confirming whether the compound is the cis or trans isomer. A thesis on related compounds specifically mentions the synthesis of (±)-cis-5,6-diphenylmorpholin-3-one, highlighting the importance of such stereochemical assignment. ncl.res.in The analysis also reveals the conformation of the six-membered morpholinone ring (e.g., chair, boat, or twist-boat) and the orientation of the phenyl groups.
Typical Parameters Determined by X-ray Crystallography:
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C=O). |
| Bond Angles | Angles between three connected atoms (e.g., O-C-N). |
| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions in the crystal packing. |
This table lists the key structural parameters obtained from a single-crystal X-ray diffraction experiment.
Crystal Engineering Principles and Polymorphism in Morpholinone Derivatives
Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. A key phenomenon in this field is polymorphism, which is the ability of a substance to exist in two or more different crystal structures. researchgate.net These different forms, or polymorphs, can possess distinct physical properties, including solubility, melting point, and stability, which is of paramount importance in the pharmaceutical industry. researchgate.net
While specific studies on the polymorphism of this compound are not detailed, the principles of crystal engineering can be applied to this class of compounds. The potential for polymorphism in morpholinone derivatives is influenced by several factors:
Hydrogen Bonding: The N-H group in the morpholinone ring can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. Different hydrogen-bonding networks can lead to different crystal packing arrangements and thus, different polymorphs.
π-π Stacking: The two phenyl rings provide opportunities for π-π stacking interactions, which can significantly influence how the molecules arrange themselves in the crystal lattice.
Conformational Flexibility: The morpholinone ring can potentially adopt different conformations, which may be "frozen" in the solid state, leading to conformational polymorphism.
The investigation of polymorphism is a critical step in the development of crystalline materials to ensure the most stable and suitable form is produced consistently.
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules interact with their neighbors.
To perform this analysis, a Crystallographic Information File (CIF) is required. The analysis generates a three-dimensional surface around the molecule, and various properties can be mapped onto this surface. Key among these are dnorm, shape index, and curvedness.
The dnorm surface highlights regions of close intermolecular contact. It is calculated based on di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. Red regions on the dnorm map indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds and other strong interactions. Blue regions represent areas with weaker or no significant intermolecular contacts.
For a molecule like this compound, one would expect the oxygen atom of the carbonyl group and the nitrogen atom of the morpholine ring to be potential hydrogen bond acceptors, leading to prominent red spots on the dnorm surface where they interact with hydrogen atoms from adjacent molecules. The phenyl rings would likely be involved in C-H···π interactions, which would also be visible as distinct contact regions.
The shape index is used to identify complementary shapes between the molecule and its neighbors, which is particularly useful for visualizing π-π stacking interactions. These interactions would be indicated by the presence of adjacent red and blue triangles on the shape index map. Given the two phenyl groups in this compound, the potential for π-π stacking is significant and would be a key feature to investigate.
Curvedness maps help to identify flat regions of the surface, which often correspond to planar moieties like phenyl rings involved in stacking interactions.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar molecules, is presented in the table below.
| Interaction Type | Hypothetical Percentage Contribution |
| H···H | ~40-50% |
| C···H/H···C | ~20-30% |
| O···H/H···O | ~10-20% |
| N···H/H···N | ~5-10% |
Analysis of Crystal Voids and Packing Arrangements
The study of crystal packing and the analysis of voids within the crystal lattice are crucial for understanding the stability and physical properties of a crystalline solid. The arrangement of molecules in a crystal is governed by the drive to achieve the most efficient packing, minimizing empty space while maximizing favorable intermolecular interactions.
The analysis of crystal voids involves calculating the volume and shape of empty spaces within the crystal lattice that are not occupied by the molecules themselves. This is often done using software that can generate a solvent-accessible surface. The presence of voids can be significant as they may accommodate solvent molecules or affect the material's density and stability. In a study of a phenytoin (B1677684) derivative containing a morpholine ring, the void space was calculated to be relatively small, suggesting an efficient packing arrangement. iucr.org
For this compound, the bulky phenyl groups would play a dominant role in determining the crystal packing. The molecules would likely arrange themselves to accommodate these large substituents, potentially leading to interlocking arrangements or layered structures. The specific packing motif would influence the types and geometries of intermolecular interactions. Common motifs include herringbone, layered, and various interlocked structures. The presence of hydrogen bonding capabilities via the N-H and C=O groups would likely lead to the formation of specific supramolecular synthons, such as hydrogen-bonded chains or dimers, which would then be further organized by weaker interactions involving the phenyl rings.
A search of the Cambridge Structural Database (CSD) for related morpholinone structures would be a standard step to identify common packing patterns and supramolecular synthons for this class of compounds. re3data.orgresearchgate.net Such a search would provide a basis for understanding the likely packing arrangement of this compound.
The table below summarizes the key parameters that would be investigated in a crystal packing analysis of this compound.
| Parameter | Description |
| Space Group | Describes the symmetry of the crystal lattice. |
| Z | The number of molecules in the unit cell. |
| Density (calculated) | The theoretical density of the crystal. |
| Kitaigorodskii Packing Index (Ck) | A measure of the efficiency of molecular packing. |
| Void Volume | The volume of empty space within the crystal lattice. |
| Supramolecular Synthons | The characteristic patterns of intermolecular interactions. |
Computational Chemistry and Theoretical Studies of 5,6 Diphenyl Morpholin 3 One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the molecular properties of organic compounds like 5,6-diphenyl-morpholin-3-one. crimsonpublishers.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular investigations.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For systems like this compound, which contains a flexible morpholinone ring and two phenyl substituents, multiple low-energy conformations may exist.
Table 1: Representative Optimized Geometrical Parameters (DFT vs. Experimental) Based on data for related N-alkylated 5,5-diphenylhydantoin derivatives.
| Parameter | Bond | Theoretical (DFT) Value (Å) | Experimental (X-ray) Value (Å) |
|---|---|---|---|
| Bond Length | C=O | 1.21 - 1.23 | 1.20 - 1.22 |
| C-N | 1.38 - 1.47 | 1.37 - 1.46 | |
| C-C (phenyl) | 1.39 - 1.41 | 1.38 - 1.40 |
Source: Adapted from studies on related diphenyl heterocyclic systems. acs.org
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT is widely used to analyze the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that determine how a molecule interacts with other species. libretexts.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For similar diphenyl-containing heterocyclic compounds, the HOMO is often localized on the phenyl rings, while the LUMO may be distributed across the heterocyclic ring system. iucr.orgnih.gov
Charge Distribution: Understanding the charge distribution within the this compound molecule helps in identifying polar regions and potential sites for electrostatic interactions. Methods like Natural Bond Orbital (NBO) and Mulliken population analysis are used to calculate the partial atomic charges. tandfonline.combohrium.com These analyses reveal the location of electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. For instance, the oxygen atom of the carbonyl group and the nitrogen atom in the morpholinone ring are typically electron-rich, while the carbonyl carbon is electron-deficient. jst.go.jp
Table 2: Calculated Electronic Properties of a Representative Diphenyl-Heterocyclic System Based on data for 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.36 |
| ELUMO | -0.73 |
| HOMO-LUMO Energy Gap (ΔE) | 4.63 |
Source: Adapted from Lamssane et al. (2022). iucr.org
DFT calculations can accurately predict various spectroscopic parameters. By calculating the vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra of this compound. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. nih.gov
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. bohrium.com Comparing the calculated NMR spectra with experimental results serves as a stringent test of the accuracy of the computed molecular structure and provides confidence in the structural assignment. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes
While DFT calculations provide insights into static, optimized structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in response to its environment (e.g., in a solvent). researchgate.net
For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than static searches alone. researchgate.net These simulations can reveal the flexibility of the morpholinone ring and the rotational dynamics of the phenyl groups, providing a more realistic picture of the molecule's behavior in solution. Furthermore, MD simulations are crucial for studying how the molecule interacts with other molecules, such as solvent molecules or biological targets, and for assessing the stability of intermolecular complexes. tandfonline.comresearchgate.net
Quantum Chemical Studies on Reactivity, Regioselectivity, and Stereoselectivity
Quantum chemical methods are instrumental in predicting the reactivity of this compound. The electronic properties derived from DFT, such as the energies of frontier molecular orbitals and atomic charge distributions, can identify the most probable sites for nucleophilic or electrophilic attack. crimsonpublishers.comresearchgate.net
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Table 3: Key Reactivity Descriptors from Conceptual DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. crimsonpublishers.com |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |
Source: General formulas from Conceptual DFT literature. crimsonpublishers.com
These studies can also elucidate the mechanisms of reactions involving the morpholinone core, predicting the regioselectivity and stereoselectivity of transformations. For example, in reactions like alkylation or cyclization, computational modeling can determine the transition state energies for different reaction pathways, thereby explaining why a particular regio- or stereoisomer is formed preferentially. researchgate.nethku.hknih.gov
Intermolecular Interaction Energy Analysis and Energy Frameworks in Solid State
In the solid state, the properties of a material are dictated by how molecules pack in the crystal lattice. Computational tools like Hirshfeld surface analysis and energy framework calculations are used to analyze and quantify the intermolecular interactions within the crystal structure of compounds related to this compound. doaj.orgiucr.org
Energy framework analysis complements this by calculating the interaction energies between pairs of molecules in the crystal. researchgate.net This method decomposes the total interaction energy into electrostatic, dispersion, and repulsion components, providing a quantitative understanding of the forces that stabilize the crystal lattice. iucr.orgnih.gov These analyses reveal the dominant forces in the crystal packing, which can be visualized as frameworks showing the energetic architecture of the solid state. researchgate.net For similar diphenyl- and morpholine-containing structures, both dispersion and electrostatic forces have been found to be crucial for stabilizing the crystal packing. iucr.org
Theoretical Studies of Chiral Recognition and Discrimination
Theoretical and computational chemistry play a pivotal role in understanding and predicting the mechanisms of chiral recognition. In the context of this compound and its closely related analogues, computational studies provide insights into how these chiral molecules interact with their environment, particularly in enantioselective processes. While specific theoretical studies on the chiral recognition of this compound are not extensively documented in publicly available literature, research on the closely related compound, 5,6-Diphenyl-morpholin-2-one , offers valuable insights that are likely applicable to the 3-one isomer due to their structural similarity.
Enantioselective Raman (esR) spectroscopy, a technique that has been developed for the analysis of chiral media, has utilized 5,6-Diphenyl-morpholin-2-one (DPM) as a model compound to demonstrate its practical applications. americanpharmaceuticalreview.com This substance is particularly well-suited for such studies due to its high specific optical rotation. americanpharmaceuticalreview.com The principle behind esR spectroscopy for chiral discrimination does not require the addition of chiral agents, which is a common practice in techniques like NMR spectroscopy. americanpharmaceuticalreview.com Instead, it relies on an external breaking of the Raman signal's symmetry. americanpharmaceuticalreview.com
One approach in analyzing esR data involves comparing the peak intensities corresponding to vibrational modes of different symmetries, using the racemic mixture as a reference. americanpharmaceuticalreview.com The intensity differences between the pure enantiomers and the racemate reveal the most effective retarder orientation angles for enantioselective discrimination. americanpharmaceuticalreview.com For DPM dissolved in dimethyl sulfoxide (B87167) (DMSO), an optimal angle of approximately +/- 40° has been suggested for the most efficient enantioselective discrimination. americanpharmaceuticalreview.com
Multivariate data analysis, such as principal component analysis (PCA), has also been employed to evaluate esR spectroscopy data for chiral molecules like 5,6-Diphenyl-morpholin-2-one. americanpharmaceuticalreview.com This chemometric approach aids in the determination of the enantiomeric fraction of the chiral molecule. researchgate.net
The following table summarizes the key parameters of 5,6-Diphenyl-morpholin-2-one used in these proof-of-concept studies.
| Compound Name | Solvent | Specific Optical Rotation [α]D30 | Optimal esR Angle |
| 5,6-Diphenyl-morpholin-2-one (levorotary) | Dimethyl Sulfoxide (DMSO) | -279.6° mL g⁻¹ dm⁻¹ | +/- 40° |
| Data sourced from American Pharmaceutical Review. americanpharmaceuticalreview.com |
These theoretical and computational approaches are crucial for developing fast inline monitoring of chiral media, which is a significant challenge in process analytical technology (PAT) within the pharmaceutical and life science industries. americanpharmaceuticalreview.com The insights gained from the analysis of the 2-one isomer pave the way for understanding the chiral recognition mechanisms of the broader class of diphenyl-morpholinone derivatives.
Application of 5,6 Diphenyl Morpholin 3 One As a Synthetic Scaffold in Complex Molecule Assembly
Utilization as a Chiral Building Block in Asymmetric Synthesis
Chiral morpholine (B109124) derivatives are significant in asymmetric synthesis, serving as both chiral auxiliaries and ligands. sigmaaldrich.com The 5,6-diphenyl-morpholin-3-one framework is particularly valuable as a chiral building block, facilitating the stereoselective synthesis of a variety of important organic molecules, most notably α-amino acids.
Enantioselective Synthesis of Alpha-Amino Acids
The enantioselective synthesis of α-amino acids is a critical area of research due to their roles as fundamental components of peptides and proteins, and their applications in pharmaceuticals and agrochemicals. hilarispublisher.com this compound has proven to be an effective template for the asymmetric synthesis of N-protected α-amino acids. researchgate.net A key strategy involves the stereoselective alkylation of the glycine (B1666218) enolate derived from the corresponding N-protected 5,6-diphenyl-morpholin-2-one. For instance, (S)-2-methylasparagine has been successfully prepared from both enantiomers of 4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one via this method. researchgate.net This approach allows for the controlled introduction of a side chain at the α-position of the glycine unit, leading to the formation of optically pure α-amino acids.
Recent advancements have also demonstrated the use of sulfinamides and alkynes in an acid-catalyzed enantioselective difunctionalization to produce α-amino acid derivatives. chemrxiv.org This atom-economic process proceeds through a nih.govrsc.org-sigmatropic rearrangement with predictable stereochemistry. chemrxiv.orgorganic-chemistry.org Furthermore, cooperative catalysis involving ruthenium complexes and chiral phosphoric acids has enabled the enantioselective insertion of carbenes into the N-H bonds of anilines, yielding α-aryl glycines with high enantioselectivity. organic-chemistry.org These modern methods highlight the ongoing development of efficient and selective routes to α-amino acids, where chiral scaffolds like this compound can play a crucial role.
Electrophilic Glycine Synthon Applications
The 5,6-diphenylmorpholin-2-one (B95585) system can be converted into a chiral electrophilic glycine equivalent, a versatile tool for asymmetric amino acid synthesis. acs.org This is typically achieved by introducing a leaving group, such as a bromine atom, at the 3-position of the morpholin-2-one (B1368128) ring. acs.org The resulting 3-bromo derivative serves as a glycine cation equivalent, which can then react with a variety of soft carbon nucleophiles. acs.org This strategy has been successfully employed in the synthesis of α-amino acids through a Cu(II) chiral Lewis acid-mediated addition of nucleophiles. acs.org The use of these electrophilic glycine synthons provides a powerful and flexible method for the construction of a wide range of α-amino acids with high stereocontrol.
Integration into Diverse Heterocyclic Frameworks
The inherent reactivity of the this compound scaffold allows for its incorporation into more complex heterocyclic systems. This has led to the development of novel molecular architectures with potential applications in medicinal chemistry and materials science.
Construction of Spiro- and Fused Morpholinone Architectures
The isatin (B1672199) moiety is a valuable building block in organic synthesis, and its reaction with azomethine ylides derived from 5,6-diphenylmorpholin-2-one leads to the formation of spiro-fused cyclic frameworks. researchgate.net Specifically, the asymmetric rsc.orgresearchgate.net-dipolar cycloaddition reaction between the azomethine ylide and an ethyl oxindolylideneacetate produces spirooxindole pyrrolidine (B122466) derivatives with moderate to excellent regio- and diastereoselectivities. researchgate.net These cycloadducts can be readily separated and subsequently converted into the corresponding amino acid methyl esters. researchgate.net This methodology demonstrates the utility of this compound in constructing complex, stereochemically rich spirocyclic systems.
The synthesis of spirocyclic nitroxides, which are stable paramagnetic compounds, has also been explored using morpholine-based scaffolds. mdpi.com These compounds have applications in various fields, including dynamic nuclear polarization experiments. mdpi.com
Development of Hybrid Molecules Incorporating the Morpholin-3-one (B89469) Moiety
Molecular hybridization is a strategy in drug design that combines two or more pharmacophores into a single molecule to enhance activity, selectivity, or reduce adverse effects. rsc.org The morpholin-3-one moiety has been incorporated into various hybrid molecules. For instance, novel morpholin-3-one fused quinazoline (B50416) derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors for potential cancer treatment. researchgate.net Several of these compounds demonstrated significant inhibitory activity against EGFRwt kinase. researchgate.net
The development of hybrid molecules is not limited to quinazolines. Researchers have synthesized hybrid molecules derived from morpholine and investigated their antimicrobial activities. researchgate.net This approach of creating hybrid molecules by covalently linking different heterocyclic moieties is a promising strategy for discovering new therapeutic agents. researchgate.net
Role of the this compound Skeleton as a Privileged Scaffold in Molecule Design
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. unife.it The morpholine scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to improve the pharmacokinetic properties of drug candidates. sci-hub.seresearchgate.net
The this compound skeleton, with its defined stereochemistry and multiple points for functionalization, embodies the characteristics of a privileged scaffold. Its utility in the synthesis of diverse and complex molecules, as demonstrated in the preceding sections, highlights its potential in the design of new therapeutic agents. The rigid diphenyl substitution provides a well-defined three-dimensional structure that can be exploited for specific interactions with biological targets. Furthermore, the morpholinone core can be modified to fine-tune the physicochemical properties of the resulting molecules, such as solubility and metabolic stability. sci-hub.se The successful application of this scaffold in generating libraries of compounds for screening against various biological targets underscores its importance in modern drug discovery. rsc.orgresearchgate.net
Scaffold Diversification through Ring Transformations (e.g., Ring Expansion, Opening, and Re-cyclization)acs.org
The inherent structural features of the this compound scaffold make it a valuable starting point for the synthesis of a diverse array of heterocyclic systems. Through strategic ring transformation reactions, the core morpholinone structure can be manipulated to generate larger rings, acyclic intermediates, or entirely new heterocyclic frameworks. These transformations, including ring expansion, ring opening, and re-cyclization, significantly broaden the synthetic utility of this scaffold in the assembly of complex molecules.
Ring Expansion:
The expansion of the six-membered morpholinone ring to seven-membered or larger rings can be a powerful strategy for accessing novel heterocyclic systems. While specific examples for this compound are not extensively documented, general methodologies for ring expansion of cyclic ketones and lactams can be considered. One plausible approach involves the Tiffeneau-Demjanov rearrangement or related homologation reactions. For instance, conversion of the ketone at the 3-position to a cyanohydrin, followed by reduction and diazotization, could induce a ring expansion to a seven-membered 1,4-oxazepane-3-one derivative. The stability of the resulting expanded ring is a key driving force for such rearrangements. researchgate.netsigmaaldrich.com
Another potential strategy involves the reaction of the morpholinone with diazoalkanes, which can insert a carbon atom into the ring, leading to a homologous lactam. The regioselectivity of such an insertion would be a critical aspect to control.
Ring Opening:
The morpholinone ring is susceptible to cleavage under various conditions, providing access to linear intermediates that can be further functionalized or induced to re-cyclize into different heterocyclic systems. thieme-connect.com The amide and ether linkages within the this compound core represent two potential sites for ring opening.
Alkaline or acidic hydrolysis of the amide bond is a straightforward method for ring opening, yielding a linear amino acid precursor. This approach is particularly useful in asymmetric synthesis where the chiral morpholinone scaffold is employed as an auxiliary that is later removed. researchgate.net For instance, treatment of an N-protected 5,6-diphenylmorpholin-2-one (a closely related isomer) with a hydrolytic agent can cleave the lactone to reveal a carboxylic acid and an amino alcohol. researchgate.net A similar hydrolytic cleavage of the amide in this compound would yield an aminoethoxy-substituted carboxylic acid derivative.
Reductive cleavage of the C-O bond can also be achieved, for example, using strong reducing agents. This would open the ring to afford a substituted ethanolamine (B43304) derivative. Such linear intermediates are valuable building blocks for the synthesis of other complex molecules.
| Transformation | Starting Material | Reagents/Conditions | Product Type | Potential Application |
| Amide Hydrolysis | This compound | Aqueous acid or base (e.g., HCl, NaOH) | Linear aminoethoxy carboxylic acid | Synthesis of peptidomimetics or other acyclic structures. |
| Reductive Cleavage | This compound | Strong reducing agents (e.g., LiAlH₄) | Substituted ethanolamine | Precursor for other heterocyclic or acyclic compounds. |
Re-cyclization:
Ring-opening of the this compound scaffold can be followed by a re-cyclization step to form new heterocyclic rings. This strategy allows for the transformation of the initial morpholinone into different classes of heterocycles, such as piperazines or pyrrolidines. acs.orgmun.ca
A notable example of this type of transformation is the conversion of a morpholin-2-one derivative into a piperazine. A patented method describes the reaction of an N-BOC protected morpholin-2-one with ammonia, which presumably proceeds through a ring-opened intermediate that subsequently re-cyclizes to form the corresponding 1-BOC-piperazine. google.com Applying a similar strategy to this compound could potentially lead to the formation of a 5,6-diphenyl-piperazin-2-one, a valuable scaffold in medicinal chemistry.
Furthermore, intramolecular cyclization of a ring-opened intermediate can lead to the formation of smaller rings. For example, after ring opening, functional group manipulation of the resulting linear molecule could set the stage for an intramolecular nucleophilic substitution to form a substituted pyrrolidine. mun.ca
| Transformation | Starting Material | Reagents/Conditions | Intermediate | Final Product |
| Conversion to Piperazinone | N-protected this compound | 1. Ring opening agent 2. Amine source (e.g., NH₃) | Linear aminoethoxy amide | N-protected 5,6-Diphenyl-piperazin-2-one |
| Rearrangement to Pyrrolidine | Functionalized this compound | Multi-step sequence involving ring opening and intramolecular cyclization | Ring-opened amino alcohol derivative | Substituted pyrrolidine |
The diversification of the this compound scaffold through these ring transformation strategies highlights its versatility as a building block in synthetic organic chemistry. The ability to convert this readily accessible heterocycle into a variety of other ring systems significantly expands its potential for application in the construction of complex molecular architectures.
Future Research Directions and Emerging Methodologies for 5,6 Diphenyl Morpholin 3 One Chemistry
Development of Novel Organocatalytic and Biocatalytic Approaches for Asymmetric Synthesis
The synthesis of enantiomerically pure morpholinones is of paramount importance, and future efforts will increasingly move away from classical resolution methods towards more elegant and efficient asymmetric catalytic strategies. nih.gov While methods exist for creating chiral morpholinones, the development of catalytic asymmetric syntheses for C3-substituted and C3-disubstituted morpholinones, in particular, remains an area of active development. thieme-connect.comresearchgate.netresearchgate.net
Organocatalysis: This field offers a powerful toolbox for the enantioselective construction of the morpholinone core. Chiral phosphoric acids, for instance, have been successfully employed in the catalytic asymmetric synthesis of morpholinones through an aza-benzilic ester rearrangement. thieme-connect.comthieme-connect.com This method proceeds via a [4+2] heteroannulation followed by a kinetically controlled 1,2-aryl/alkyl shift. thieme-connect.com Another promising avenue is the use of cinchonidine-derived squaramide organocatalysts in asymmetric [3+3]-cycloadditions to yield functionalized morpholin-3-ones with good to excellent enantioselectivities. researchgate.net Proline-based catalysts have also shown utility in domino reactions that form complex, enantioenriched cyclic products. researchgate.net Future work will likely focus on adapting these organocatalytic systems to substrates relevant to 5,6-diphenyl-morpholin-3-one, potentially enabling direct asymmetric access to its derivatives.
Biocatalysis: The use of enzymes offers significant advantages in terms of selectivity and environmentally benign reaction conditions. nih.gov Hydrolases have been instrumental in kinetic resolutions, but the future lies in the application of other enzyme classes for stereoselective transformations of prochiral substrates. nih.gov Ene-reductases and engineered alcohol dehydrogenases (ADHs) are particularly promising for the asymmetric reduction of double bonds or ketone moieties in morpholinone precursors. nih.gov The development of biocatalytic transamination followed by spontaneous cyclization is another innovative one-pot approach to chiral piperazinones that could be adapted for morpholinone synthesis. acs.org The application of these biocatalytic strategies to construct the specific stereochemistry of this compound is a key direction for future research.
| Catalytic Approach | Catalyst Type | Key Transformation | Potential Application for this compound |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric aza-benzilic ester rearrangement | Enantioselective synthesis of C3-substituted analogues. thieme-connect.com |
| Cinchonidine-derived Squaramide | Asymmetric [3+3]-cycloaddition | Access to functionalized, enantioenriched morpholin-3-one (B89469) cores. researchgate.net | |
| Biocatalysis | Hydrolases, Ene-reductases, ADHs | (Dynamic) Kinetic resolution, Asymmetric reduction | Synthesis of optically pure this compound and its precursors. nih.gov |
| Amine Transaminases | Asymmetric transamination-cyclization | One-pot synthesis of chiral morpholinone scaffolds. acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of this compound derivatives, modern high-throughput technologies are essential.
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, improved scalability, and the potential for process automation. thieme-connect.desioc-journal.cn The suitability of a reaction for flow chemistry is often indicated by its kinetics, with shorter reaction times being particularly advantageous. thieme-connect.de Flow chemistry has been applied to the synthesis of various heterocyclic compounds and is well-suited for the large-scale synthesis of active pharmaceutical ingredients (APIs). thieme-connect.desioc-journal.cn Future research will involve translating key synthetic steps for this compound and its analogues into continuous flow processes. This could be particularly beneficial for reactions requiring precise temperature control or the handling of hazardous reagents, ultimately enabling safer and more efficient production.
Automated Synthesis: Automated platforms are revolutionizing the way chemical libraries are generated. wikipedia.orgchemspeed.com These systems allow for the rapid parallel synthesis of a large number of derivatives from a single precursor, facilitating structure-activity relationship (SAR) studies. sci-hub.sesynplechem.com By combining automated synthesis with the this compound scaffold, researchers can efficiently create focused libraries for high-throughput screening. semanticscholar.org This approach significantly improves user efficiency and allows for the exploration of a much wider chemical space than is possible with manual synthesis. synplechem.com The integration of automated synthesis with purification and analysis streamlines the entire workflow from hit identification to lead optimization. chemspeed.comsynplechem.com
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. Process Analytical Technology (PAT) plays a central role by enabling real-time monitoring of chemical reactions. thieme-connect.deresearchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for in-situ reaction monitoring. bruker.com Benchtop NMR spectrometers can be placed directly in the synthesis lab, allowing for rapid checks on reaction progress. bruker.com For reactions involving fluorinated analogues of this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus. magritek.com Online monitoring by both ¹H and ¹⁹F NMR can provide detailed mechanistic and kinetic insights into the formation of the morpholinone ring. magritek.com Advanced NMR techniques and probes, including cryogenically cooled probes for enhanced sensitivity, can further aid in structure elucidation and the study of complex reaction mixtures. bruker.comyoutube.com
Vibrational and UV-Vis Spectroscopy: Techniques such as Infrared (IR), Raman, and UV-Vis spectroscopy are also well-suited for real-time monitoring in flow chemistry setups. thieme-connect.de Attenuated Total Reflectance (ATR) sensors for mid-infrared (MIR) spectroscopy can be used to simultaneously track the concentrations of multiple components in a reaction mixture. researchgate.net These spectroscopic probes provide valuable data on the consumption of reactants and the formation of products, helping to determine reaction endpoints and identify intermediates. openaccessjournals.comnih.govsolubilityofthings.com
| Technique | Application | Insights Gained |
| NMR Spectroscopy (¹H, ¹⁹F) | Real-time reaction monitoring, structural elucidation | Kinetics, reaction mechanism, impurity profiling, structural confirmation. bruker.commagritek.com |
| IR/Raman Spectroscopy (PAT) | In-situ monitoring of functional group changes | Reaction progress, endpoint determination, process control. thieme-connect.de |
| UV-Vis Spectroscopy | Monitoring of chromophores and conjugated systems | Electronic structure changes, reaction kinetics. openaccessjournals.com |
| Mass Spectrometry | Analysis of molecular weights and fragments | Identification of products and intermediates, structural information. solubilityofthings.com |
High-Throughput Computational Screening for Scaffold Derivatization and Virtual Library Design
Computational chemistry provides powerful tools to guide and accelerate the drug discovery process. For the this compound scaffold, these methods can be used to design novel derivatives with desired properties and to prioritize synthetic efforts.
Virtual Screening and Library Design: High-throughput screening (HTS) of large compound libraries is a common starting point for identifying bioactive molecules. nih.govscispace.com This process can be made more efficient by first conducting virtual screening of "on-demand" libraries containing billions of synthetically accessible compounds. synplechem.com Using the this compound framework as a core, virtual libraries can be generated by enumerating various substituents at different positions on the ring. chemrxiv.org These virtual compounds can then be screened in silico against biological targets of interest. This approach helps to enrich for true positives and reduces the number of compounds that need to be physically synthesized and tested. synplechem.com
Scaffold-Based Design: Chemoinformatic analysis can be used to assess the structural diversity and complexity of compound libraries based on the morpholine (B109124) scaffold. nih.govresearchgate.net The development of new synthetic scaffolds is a key challenge in identifying new lead structures. nih.gov Computational tools can help design novel scaffolds that mimic the key interactions of known ligands while possessing unique structural features. For instance, computational methods can guide the installation of quaternary stereocenters or the generation of spirocyclic derivatives to explore new regions of chemical space. nih.gov
Exploration of Supramolecular Assemblies Involving this compound Frameworks
Supramolecular chemistry, which focuses on non-covalent interactions, opens up new possibilities for creating functional materials and systems based on the this compound scaffold.
The structure of this compound, with its amide functionality (potential for hydrogen bonding), aromatic rings (π-π stacking), and ether linkage, makes it an attractive building block for supramolecular assemblies. wikipedia.orgnih.gov These assemblies are formed through a combination of non-covalent forces, including hydrogen bonds, van der Waals interactions, and coordination chemistries. nih.gov
Future research could explore the self-assembly of this compound derivatives on surfaces to create ordered monolayers. nih.gov Achieving long-range order in such assemblies is a significant challenge but could lead to applications in nanotechnology. nih.gov Furthermore, the incorporation of this scaffold into larger supramolecular structures, such as gels or polymers, could impart unique properties to these materials. acs.orgworldscientific.com The study of these assemblies, potentially using techniques like dynamic light scattering (DLS) or solid-state NMR, could reveal new structure-property relationships and pave the way for novel applications in materials science and beyond. bham.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
